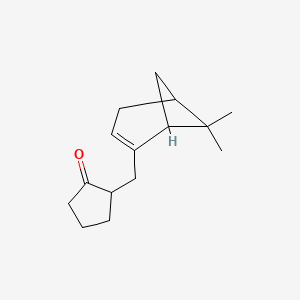

2-(2-Pinen-10-yl)cyclopentanone

Description

Contextual Significance of Bicyclic Monoterpene Derivatives in Contemporary Organic Synthesis

Bicyclic monoterpenes are a class of naturally occurring compounds characterized by a ten-carbon skeleton arranged into two rings. wikipedia.org Prominent examples include α-pinene and camphor. nih.govresearchgate.net These molecules are not merely components of essential oils but are also highly valued in organic synthesis. dntb.gov.ua Pinene, for instance, is a major component of turpentine (B1165885) and is abundant in the resin of pine trees. guidechem.comwikipedia.org

The significance of bicyclic monoterpene derivatives lies in their utility as chiral building blocks. researchgate.netnih.gov Nature produces them in enantiomerically pure forms, providing a readily available source of chirality for asymmetric synthesis. This is crucial for creating complex molecules like pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. nih.gov The rigid bicyclic framework of compounds like pinene also offers a well-defined three-dimensional structure that can be strategically modified through various chemical reactions, including oxidation, rearrangement, and addition reactions. guidechem.comwikipedia.orgnih.gov These transformations can lead to a wide array of valuable synthetic intermediates and products. nih.govnih.gov

Overview of Cyclopentanone (B42830) Scaffolds as Versatile Synthons in Complex Molecule Construction

The cyclopentanone ring, a five-membered carbocycle containing a ketone functional group, is a fundamental scaffold in organic chemistry. wikipedia.org Cyclopentanone and its derivatives are recognized as powerful and versatile synthons—building blocks used in the synthesis of more complex molecules. acs.orgresearchgate.net Their utility stems from the reactivity of the ketone carbonyl group and the adjacent α-carbons, which allows for a broad diversity of chemical modifications. acs.org

These transformations include aldol (B89426) condensations, alkylations, and cycloadditions, enabling the construction of intricate molecular architectures. The cyclopentanone unit is a core feature in numerous biologically active compounds and natural products, such as prostaglandins, jasmone, and various alkaloids. wikipedia.orgnih.gov The ability to readily functionalize the cyclopentanone ring makes it an essential precursor in the total synthesis of such complex target molecules. acs.orgrsc.orgoregonstate.edu

Historical Perspective and Evolving Research Landscape of Pinene-Cyclopentanone Adducts

The development of synthetic pathways to connect terpene units with other chemical scaffolds is a long-standing area of organic chemistry, driven largely by the fragrance and flavor industries. smolecule.comnih.gov The synthesis of adducts combining pinene and cyclopentanone frameworks likely emerged from established chemical reactions capable of forming carbon-carbon bonds.

Early research in this area would have relied on classical organic reactions. For instance, the formation of an adduct between a pinene derivative and cyclopentanone can be conceptualized through reactions such as the aldol condensation. This involves the reaction of an enolate, generated from cyclopentanone, with a suitable electrophilic pinene derivative, such as myrtenal (B1677600) (an aldehyde derivative of pinene).

The modern research landscape has expanded to include more sophisticated and efficient catalytic methods. A common synthetic route for related compounds involves the direct reaction of pinene with cyclopentanone, often facilitated by a catalyst to control the reaction's efficiency and selectivity. smolecule.com For large-scale production, industrial processes are optimized to maximize yield and purity through advanced catalytic systems and techniques like continuous flow reactors. smolecule.com The evolution of these synthetic methods reflects a broader trend in organic chemistry toward greater efficiency, selectivity, and sustainability.

Rationale for Comprehensive Academic Investigation of 2-(2-Pinen-10-yl)cyclopentanone

The academic investigation of this compound is justified by several key factors. Firstly, the molecule combines two structurally significant and reactive synthons: a chiral bicyclic monoterpene and a versatile cyclopentanone ring. nih.govacs.org This fusion creates a new, more complex chiral molecule with potential applications that may differ from its constituent parts.

Secondly, the compound is of interest to the flavor and fragrance industry due to its structural similarity to other valuable aroma chemicals. smolecule.com A comprehensive study of its synthesis and properties could lead to more efficient production methods or the discovery of novel fragrance profiles.

Finally, from a fundamental chemical perspective, studying the synthesis and reactivity of this pinene-cyclopentanone adduct provides insights into the strategic construction of complex molecular architectures. Understanding how the stereochemistry of the pinene unit influences reactions on the cyclopentanone ring, and vice versa, contributes to the broader knowledge base of asymmetric synthesis and the development of new synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

83878-05-1 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]cyclopentan-1-one |

InChI |

InChI=1S/C15H22O/c1-15(2)12-7-6-10(13(15)9-12)8-11-4-3-5-14(11)16/h6,11-13H,3-5,7-9H2,1-2H3 |

InChI Key |

YMEBHFZQLASTNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC=C(C1C2)CC3CCCC3=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Pinen 10 Yl Cyclopentanone

Retrosynthetic Analysis of the 2-(2-Pinen-10-yl)cyclopentanone Molecular Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. This process involves identifying key bond disconnections and considering the stereochemical implications.

The most logical retrosynthetic disconnection for this compound is the carbon-carbon bond connecting the pinene and cyclopentanone (B42830) units. This bond can be conceptually cleaved to yield a pinene-derived electrophile or nucleophile and a corresponding cyclopentanone synthon. The specific nature of these reactive intermediates will dictate the choice of bond-forming reactions in the forward synthesis.

For instance, a disconnection could lead to a pinenyl halide or sulfonate and a cyclopentanone enolate. Alternatively, a pinenyl organometallic reagent could react with a cyclopentenone derivative in a conjugate addition reaction. The choice of disconnection strategy is often guided by the availability of starting materials and the desire to control stereochemistry.

The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from natural sources that can be used as starting materials in synthesis. wikipedia.org Pinene isomers, such as α-pinene and β-pinene, are prominent members of this pool and exist in both (+) and (-) enantiomeric forms. rsc.orgresearchgate.net This natural chirality is a significant advantage, as it can be transferred to the target molecule, reducing the need for asymmetric synthesis steps. wikipedia.org

Other bicyclic monoterpenes, such as myrtenol (B1201748) and nopol, which are themselves derived from pinene, can also serve as valuable chiral precursors. rsc.org The selection of the specific pinene isomer or related monoterpene is crucial as its inherent stereochemistry will influence the stereochemical outcome of the synthesis. nih.govnih.gov

| Chiral Pool Precursor | Natural Source/Availability | Key Features for Synthesis |

| (+)-α-Pinene | Turpentine (B1165885) from various pine species | Readily available, well-defined stereochemistry |

| (-)-α-Pinene | Turpentine from various pine species | Readily available, enantiomer of (+)-α-pinene |

| (+)-β-Pinene | Various essential oils | Exocyclic double bond offers different reactivity |

| (-)-β-Pinene | Various essential oils | Enantiomer of (+)-β-pinene |

| (1R)-(-)-Myrtenol | Commercially available, derived from (-)-α-pinene | Hydroxyl group provides a handle for functionalization |

| Nopol | Synthesized from β-pinene | Primary alcohol allows for various transformations |

Maintaining and controlling the stereochemistry of the pinene moiety is a primary concern during retrosynthetic planning. The bicyclic nature of pinene provides a rigid framework that can influence the stereochemical outcome of reactions at adjacent centers. rsc.org However, the pinene skeleton is also susceptible to rearrangements, such as the Wagner-Meerwein rearrangement, especially under acidic conditions or when carbocationic intermediates are formed. rsc.org

Therefore, synthetic routes must be designed to avoid conditions that could lead to loss of stereochemical integrity. The use of stereoselective reactions, where one stereoisomer is formed preferentially over others, is a key strategy. nih.govethz.ch This can be achieved through the use of chiral reagents, catalysts, or by taking advantage of the inherent chirality of the pinene starting material to direct the approach of reagents (substrate-controlled stereoselection). ethz.ch

Direct Synthesis Approaches to this compound and its Structural Analogues

Direct synthesis involves the construction of the target molecule from simpler starting materials in a forward sequence of reactions.

The synthesis of this compound is inherently a multi-step process. ontosight.aiyoutube.comyoutube.comyoutube.com A plausible synthetic sequence could begin with the functionalization of a pinene derivative to introduce a reactive handle at the C-10 position. For example, β-pinene can be converted to nopol, which possesses a primary alcohol that can be transformed into a leaving group or an organometallic species. rsc.org

The key step in the synthesis of this compound is the formation of the carbon-carbon bond between the pinene and cyclopentanone moieties. Several established carbon-carbon bond-forming reactions can be employed for this purpose.

Alkylation of Enolates: A pinenyl halide or sulfonate can be reacted with a pre-formed cyclopentanone enolate. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the enolate counter-ion.

Conjugate Addition (Michael Addition): A pinenyl organocuprate reagent, for example, can be added to cyclopentenone. This is a powerful method for forming carbon-carbon bonds at the β-position of an α,β-unsaturated carbonyl compound.

Grignard and Organolithium Reactions: A pinenyl Grignard reagent or organolithium species could be reacted with a suitable electrophilic cyclopentanone derivative. However, careful control of reaction conditions is necessary to avoid side reactions. ontosight.ai

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be employed. This would involve the preparation of a pinenyl boronic acid or stannane (B1208499) and its reaction with a suitably functionalized cyclopentanone derivative in the presence of a palladium catalyst. These methods often offer high efficiency and functional group tolerance. nih.govresearchgate.net

| Reaction Type | Pinenyl Precursor | Cyclopentanone Precursor | Key Features |

| Enolate Alkylation | Pinenyl halide/sulfonate | Cyclopentanone enolate | Forms C-C bond alpha to the carbonyl. |

| Conjugate Addition | Pinenyl organocuprate | Cyclopentenone | Forms C-C bond beta to the carbonyl. |

| Grignard Reaction | Pinenyl magnesium halide | Electrophilic cyclopentanone | Versatile but can have side reactions. |

| Palladium Cross-Coupling | Pinenyl boronic acid/stannane | Halogenated cyclopentanone | High efficiency and functional group tolerance. |

Carbon-Carbon Bond-Forming Reactions in the Construction of the Core Skeletal Framework

Aldol (B89426) Condensation Reactions for Cyclopentanone Functionalization with Terpene Aldehydes or Ketones

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. d-nb.inforsc.org In the context of synthesizing this compound, this strategy involves the reaction of a cyclopentanone enolate with a suitable terpene-derived aldehyde, specifically myrtenal (B1677600) (2-pinen-10-al).

The reaction is typically catalyzed by either a base or an acid. chemtube3d.com In a base-catalyzed mechanism, a base abstracts an α-hydrogen from cyclopentanone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of myrtenal. The resulting aldol addition product is a β-hydroxy ketone, 2-(1-hydroxy-2-pinen-10-yl)cyclopentanone. Subsequent dehydration of this intermediate, often promoted by heat or acid/base catalysis, yields the α,β-unsaturated ketone, 2-(2-pinen-10-ylidene)cyclopentanone. To obtain the target saturated ketone, a final selective reduction of the carbon-carbon double bond is required, for instance, through catalytic hydrogenation.

Alternatively, acid catalysis can be employed, which proceeds via an enol intermediate. chemtube3d.com The choice of catalyst and reaction conditions is critical to manage competing side reactions, such as the self-condensation of cyclopentanone, which can produce dimers and trimers. d-nb.infomdpi.com

Grignard Reactions and Other Organometallic Coupling Strategies Involving Pinene Derivatives

Organometallic reagents provide a powerful alternative for forging the C-C bond between the pinene and cyclopentanone units. A Grignard reaction approach would typically involve the preparation of a pinenyl Grignard reagent, such as (2-pinen-10-yl)magnesium bromide, from the corresponding myrtenyl bromide. This potent nucleophile can then be added to an electrophilic cyclopentanone derivative.

A common strategy involves the 1,4-conjugate addition (Michael addition) of the Grignard reagent, often in the presence of a copper salt (to form an organocuprate), to 2-cyclopentenone. This approach directly establishes the desired carbon skeleton. The resulting enolate is then protonated to give the target this compound. This method is generally effective for creating C-C bonds at the β-position of an enone system.

Other organometallic coupling strategies could also be envisioned, leveraging reagents like organolithiums or organozincs derived from pinene, each with its own reactivity profile and substrate compatibility.

Reductive Alkylation of Enone Systems for Pinene Moiety Introduction

Reductive alkylation offers another pathway to introduce the pinene group. This two-step, one-pot procedure typically involves the reaction of cyclopentanone with a hydrazine (B178648) derivative to form a hydrazone. organic-chemistry.org This intermediate is then reacted with a pinenyl-containing electrophile, followed by reduction.

A more direct approach is the reductive alkylation of an enamine. Cyclopentanone can be reacted with a secondary amine (e.g., morpholine (B109124) or pyrrolidine) to form an enamine. This nucleophilic enamine can then be alkylated with a reactive pinene derivative, such as myrtenyl bromide. Subsequent hydrolysis of the resulting iminium salt intermediate yields the alkylated ketone. This method avoids the harsh conditions of some organometallic reactions and can offer good control over the alkylation process.

A related process involves the direct reductive amination of cyclopentanone in the presence of a pinene-derived amine, although this would create a different class of compound. The principles of reductive alkylation, however, remain a viable synthetic tool. organic-chemistry.org

Palladium-Catalyzed Cyclization Strategies for Terpene-Fused Ketone Systems

While the target molecule is a substituted cyclopentanone rather than a fused system, palladium-catalyzed reactions are highly relevant for the key C-C bond formation step. ontosight.ainih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful methods for creating carbon-carbon bonds.

For instance, a Suzuki coupling could be designed between a cyclopentenyl boronic acid or ester and a vinyl or aryl halide/triflate derived from the pinene moiety. More directly, palladium-catalyzed α-arylation or α-vinylation of cyclopentanone could be employed. This involves generating a palladium enolate of cyclopentanone (or using a pre-formed enolate) which then couples with a pinenyl halide or triflate. organic-chemistry.org The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is paramount for achieving high efficiency and selectivity in these transformations. rsc.org For example, ligands like Xantphos have been shown to be effective in related carbonylative couplings for ketone synthesis. rsc.org

Optimization of Reaction Conditions for Enhanced Chemical Yield and Structural Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and controlling its stereochemistry. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

In aldol condensations, the catalyst concentration and type (e.g., NaOH, KOH, or heterogeneous catalysts like hydrotalcites) can influence the ratio of the desired cross-condensation product to the self-condensation byproducts. d-nb.info Solvent choice also plays a significant role; for instance, conducting reactions in a non-polar solvent may favor certain pathways over others. scielo.br

For organometallic and palladium-catalyzed reactions, optimization is even more complex. The following table summarizes key parameters and their potential impact on the synthesis.

| Parameter | Influence on Reaction | Example Optimization Goal |

| Solvent | Affects solubility, reagent stability, and reaction rates. Can influence stereoselectivity. | In Pd-catalyzed couplings, switching from toluene (B28343) to a more polar solvent like THF or dioxane might increase reaction speed or alter ligand efficacy. |

| Temperature | Controls reaction kinetics. Higher temperatures can increase rates but may lead to side products or decomposition. Lower temperatures can enhance selectivity. | For a Grignard addition, running the reaction at -78 °C can improve diastereoselectivity by favoring a more ordered transition state. |

| Catalyst/Ligand | The choice of metal (e.g., Pd, Cu) and ligand in catalytic reactions is critical for yield and selectivity. | In a Suzuki coupling, screening various phosphine ligands (e.g., PPh₃, SPhos, XPhos) is essential to find the one that gives the highest yield and turnover number. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation or product degradation. | Monitoring the reaction by TLC or GC-MS allows for quenching the reaction at the point of maximum product formation, as seen in optimizations that reduced time from 20 to 4 hours. scielo.br |

| Base/Additive | The choice and amount of base (for deprotonation) or additive (e.g., copper salts in Grignard reactions) can dramatically alter the reaction outcome. | Using a bulky base like LDA (lithium diisopropylamide) can favor the formation of the kinetic enolate of a ketone, leading to regioselectivity. |

Systematic screening of these variables, often using Design of Experiments (DoE) methodologies, is essential to identify the optimal conditions for producing this compound with high yield and the desired stereochemical configuration.

Asymmetric Synthetic Strategies towards Enantiopure this compound

Given that the pinene moiety is chiral, the synthesis of this compound will result in diastereomers. Creating a single, enantiopure isomer requires an asymmetric synthetic approach where the formation of the new stereocenter at the C-2 position of the cyclopentanone ring is tightly controlled.

Chiral Auxiliary Approaches Utilizing Pinene-Derived Ligands and Auxiliaries in Synthesis

One of the most robust methods for asymmetric synthesis is the use of chiral auxiliaries. nih.govresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwiley.com After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.

In this context, a chiral auxiliary could be attached to the cyclopentanone molecule. For example, cyclopentanone-2-carboxylic acid could be converted into an amide using a chiral amine. Evans oxazolidinones and pseudoephenamine are well-known examples of effective chiral auxiliaries for directing alkylation reactions. nih.gov The pinene unit could then be introduced via one of the previously discussed methods (e.g., conjugate addition). The bulky, stereochemically defined environment created by the auxiliary blocks one face of the reacting molecule, forcing the incoming pinenyl group to attack from the other, less hindered face. This results in the formation of one diastereomer in preference to the other.

Interestingly, the pinene skeleton itself is a common source for chiral ligands and auxiliaries. sciencegate.appchemrxiv.org For instance, ligands derived from myrtenal or pinene can be used to modify a metal catalyst (e.g., palladium or rhodium), creating a chiral catalytic environment that can induce enantioselectivity in a coupling reaction without the need to attach an auxiliary to the substrate itself. This approach, known as asymmetric catalysis, is often more efficient and atom-economical. A hypothetical reaction is summarized below.

| Step | Description | Key Objective |

| 1. Auxiliary Attachment | Cyclopentanone-2-carboxylic acid is coupled with an enantiopure chiral auxiliary (e.g., an Evans oxazolidinone). | Create a substrate where one face is sterically shielded. |

| 2. Diastereoselective Reaction | The enolate of the chiral amide is formed and reacted with a pinenyl electrophile (e.g., myrtenyl bromide). | The auxiliary directs the alkylation to occur from the less hindered face, creating the new C-C bond with high diastereoselectivity. |

| 3. Auxiliary Cleavage | The chiral auxiliary is removed (e.g., by hydrolysis or reduction) from the product. | Release the enantiomerically enriched this compound and recover the auxiliary. |

This strategy, combining a chiral auxiliary with the inherent chirality of the pinene starting material, provides a powerful pathway to access specific, enantiopure isomers of the target compound for further study.

Diastereoselective and Enantioselective Alkylation and Cyclization Reactions

The construction of the stereochemically rich this compound scaffold necessitates precise control over the formation of its chiral centers. Diastereoselective and enantioselective alkylation and cyclization reactions are cornerstone strategies to achieve this.

Diastereoselective Alkylation using Chiral Auxiliaries:

A powerful approach to introduce chirality at the α-position of the cyclopentanone ring is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. elsevierpure.com One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones. nih.gov

In a hypothetical diastereoselective synthesis of this compound, a cyclopentanone derivative could be first acylated with a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be converted into a specific Z-enolate by treatment with a suitable base, such as lithium diisopropylamide (LDA). This enolate is then alkylated with a reactive pinenyl-derived electrophile, for instance, 10-bromo-α-pinene. The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus leading to the formation of a new stereocenter with high diastereoselectivity. stackexchange.comresearchgate.net Subsequent removal of the chiral auxiliary under mild conditions would yield the desired α-pinenyl-substituted cyclopentanone. The efficiency of this process is highly dependent on the structure of the chiral auxiliary and the reaction conditions. researchgate.net

| Chiral Auxiliary Type | Key Features | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Readily available in both enantiomeric forms, highly predictable stereochemical outcome. | >95% |

| Camphor-derived Auxiliaries | Rigid bicyclic structure provides excellent steric shielding. | >90% |

| Mannitol-derived Oxazolidin-2-ones | Derived from a renewable resource, can provide high diastereoselectivity. researchgate.net | Up to 98% |

Enantioselective Cyclization Reactions:

Intramolecular reactions offer an efficient way to construct the cyclopentanone ring itself in an enantioselective manner. An intramolecular aldol condensation is a classic and effective method for forming five- and six-membered rings. youtube.comyoutube.comyoutube.com Starting with a linear precursor containing both a ketone and an aldehyde or another ketone functionality, along with the pinenyl moiety, a chiral catalyst can promote a ring-closing reaction that sets the stereochemistry of the newly formed cyclopentanone.

For instance, a diketone precursor incorporating the pinenyl group at a strategic position could be subjected to an intramolecular aldol cyclization catalyzed by a chiral amine, such as a derivative of the cinchona alkaloids. dovepress.comrsc.org These catalysts can activate the substrate and facilitate the cyclization in a way that one of the two possible enantiomeric products is formed preferentially. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). dovepress.com

Development and Application of Chiral Catalysts for Asymmetric Transformations

The development of novel chiral catalysts is a driving force in asymmetric synthesis. For the preparation of this compound, several classes of chiral catalysts could be employed to control the stereochemical outcome of key bond-forming reactions.

Chiral Phosphine Ligands:

Chiral phosphine ligands, when coordinated to a transition metal like palladium, rhodium, or copper, can create a chiral environment that influences the stereoselectivity of a reaction. tcichemicals.comnih.govnih.govacs.org For example, in a potential asymmetric conjugate addition, a pinenyl-derived organocuprate could be added to cyclopentenone. youtube.com The use of a chiral phosphine ligand in stoichiometric or catalytic amounts can direct the addition to one of the enantiotopic faces of the cyclopentenone, leading to an enantioenriched 2-(2-pinenyl)cyclopentanone product. The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is the stereocenter, has provided a new generation of highly effective catalysts for a range of asymmetric transformations. tcichemicals.com

| Catalyst Type | Reaction Type | Potential Application in Synthesis | Key Advantages |

| Chiral Phosphine-Metal Complexes | Conjugate Addition | Addition of a pinenyl nucleophile to cyclopentenone. | High enantioselectivity and catalytic turnover. |

| Cinchona Alkaloid Derivatives | Aldol and Michael Reactions | Asymmetric intramolecular aldol cyclization; conjugate addition. dovepress.comtandfonline.com | Readily available from natural sources, versatile. rsc.orgthieme-connect.com |

| Chiral Primary Amines | Enamine Catalysis | Asymmetric alkylation of cyclopentanone with a pinenyl electrophile. | Metal-free catalysis, mimics natural enzyme catalysis. |

Cinchona Alkaloid-Based Catalysts:

Cinchona alkaloids, such as quinine (B1679958) and quinidine, are naturally occurring compounds that have been extensively used as catalysts and ligands in asymmetric synthesis. rsc.orgthieme-connect.com Their derivatives, particularly those modified at the C9 hydroxyl group to include primary amines or thiourea (B124793) moieties, are highly effective organocatalysts for a variety of reactions, including Michael additions and aldol reactions. dovepress.comrsc.orgtandfonline.com In the context of synthesizing this compound, a cinchona alkaloid-derived primary amine could catalyze the asymmetric Michael addition of a pinenyl nucleophile to cyclopentenone via enamine catalysis.

Convergent and Divergent Synthetic Routes for Diverse this compound Analogues

The development of synthetic routes that allow for the preparation of not just the target molecule but also a variety of its analogues is highly valuable for structure-activity relationship studies and the discovery of new compounds with interesting properties.

Convergent Synthesis:

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. nih.gov This approach is often more efficient than a linear synthesis for complex molecules. For this compound, a convergent strategy could involve the synthesis of a functionalized cyclopentanone synthon and a separate synthesis of a reactive pinenyl derivative. For example, a cyclopentanone enolate or a related nucleophile could be coupled with a pinenyl halide or sulfonate. This strategy is particularly advantageous for creating a library of analogues, as different cyclopentanone and pinenyl fragments can be readily combined. nih.gov

Divergent Synthesis:

In a divergent synthesis, a common intermediate is used to generate a wide range of different products through various transformations. nih.gov Starting from a central this compound core, a variety of analogues could be synthesized. For instance, the ketone functionality could be transformed into an alkene via a Wittig reaction, followed by various additions to the double bond. The cyclopentanone ring could also be functionalized at different positions through enolate chemistry or other methods to introduce new substituents and stereocenters. This approach is highly efficient for exploring the chemical space around the parent molecule.

Principles of Green Chemistry Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and sustainable. nih.govnih.gov The synthesis of this compound can be made greener by considering several key aspects.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comnumberanalytics.comprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. For instance, a catalytic [3+2] cycloaddition to form the cyclopentanone ring would have a higher atom economy than a multi-step sequence involving protection and deprotection steps. acs.org

Use of Renewable Feedstocks and Greener Solvents:

The pinenyl moiety of the target molecule is derived from α-pinene, a major component of turpentine, which is a renewable resource obtained from pine trees. youtube.comexlibrisgroup.com This makes the synthesis inherently more sustainable than those relying solely on petrochemical feedstocks. acs.org Furthermore, the use of hazardous organic solvents should be minimized or replaced with greener alternatives. neuroquantology.comresearchgate.netijcps.orgwikipedia.orgresearchgate.net Water, supercritical carbon dioxide, and bio-based solvents are increasingly being used in organic synthesis to reduce environmental impact. researchgate.netijcps.orgwikipedia.orgresearchgate.net

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions in aqueous environments. nih.govacs.org The use of biocatalysis in the synthesis of terpenoids and other complex molecules is a rapidly growing area of green chemistry. nih.govnih.govacs.org For the synthesis of this compound, an enzymatic approach could be envisioned for key steps, such as the stereoselective reduction of a precursor ketone or the enzymatic resolution of a racemic intermediate. Glycosyltransferases, for example, have been shown to recognize and modify various terpenoid scaffolds. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Atom Economy jocpr.comnumberanalytics.comprimescholars.com | Utilizing cycloaddition or rearrangement reactions for ring formation. | Reduced waste generation. |

| Renewable Feedstocks youtube.comexlibrisgroup.com | Using α-pinene from turpentine as a starting material. | Reduced reliance on fossil fuels. |

| Safer Solvents researchgate.netijcps.orgwikipedia.orgresearchgate.net | Employing water, supercritical CO2, or bio-solvents. | Reduced environmental pollution and health hazards. |

| Catalysis nih.govacs.org | Using catalytic amounts of chiral catalysts or enzymes instead of stoichiometric reagents. | Increased efficiency and reduced waste. |

| Biocatalysis nih.govacs.org | Employing enzymes for stereoselective transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. |

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogues can be achieved with high levels of efficiency, stereocontrol, and sustainability, paving the way for further exploration of its chemical and biological properties.

Advanced Spectroscopic and Analytical Characterization of 2 2 Pinen 10 Yl Cyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their connectivity to neighboring protons. In the ¹H NMR spectrum of 2-(2-Pinen-10-yl)cyclopentanone, distinct signals would be expected for the protons of the cyclopentanone (B42830) ring and the pinenyl group. The chemical shifts (δ) would be influenced by the electronic environment and the spatial arrangement of the atoms. For instance, the protons adjacent to the carbonyl group in the cyclopentanone ring would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the ring. Similarly, the vinylic proton of the pinene moiety would have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinylic Proton (Pinene) | 5.2 - 5.5 | d (doublet) or m (multiplet) |

| Protons α to C=O | 2.0 - 2.5 | m (multiplet) |

| Cyclopentanone CH₂ | 1.5 - 2.0 | m (multiplet) |

| Pinene CH & CH₂ | 1.8 - 2.4 | m (multiplet) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the cyclopentanone ring would be readily identifiable by its characteristic downfield chemical shift (typically >200 ppm). The sp²-hybridized carbons of the double bond in the pinene moiety would appear in the region of 100-150 ppm, while the sp³-hybridized carbons would be found at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 210 - 220 |

| Vinylic Carbons (C=C) | 115 - 145 |

| Carbons α to C=O | 35 - 50 |

| Cyclopentanone CH₂ | 20 - 35 |

| Pinene C, CH, CH₂ | 20 - 60 |

To definitively assign all proton and carbon signals and to elucidate the stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the cyclopentanone and pinene fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data would be vital for determining the relative stereochemistry of the chiral centers in the molecule.

Given the chiral nature of the pinene moiety and the potential for creating a new stereocenter at the C-2 position of the cyclopentanone ring during synthesis, the product can exist as a mixture of diastereomers and enantiomers. Chiral NMR spectroscopy, using chiral solvating agents or chiral derivatizing agents, would be employed to differentiate the signals of the different stereoisomers. This technique would allow for the determination of the diastereomeric and enantiomeric ratios of the synthesized product.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound. The molecular formula of this compound is C₁₅H₂₂O, corresponding to a molecular weight of approximately 218.33 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer structural clues. Characteristic fragments would likely arise from the cleavage of the bond between the cyclopentanone and pinene moieties and from fragmentations within the bicyclic pinene structure itself.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of a this compound sample. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would confirm the identity of the target compound. The retention time from the GC would also serve as a characteristic identifier for the compound under specific chromatographic conditions.

Vibrational Spectroscopy for Characteristic Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone of chemical analysis, providing direct information on the functional groups present within a molecule. For this compound, these techniques are essential for confirming the presence of key structural features, such as the carbonyl group of the cyclopentanone ring and the carbon-carbon double bond of the pinene unit.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FTIR spectrum is expected to show a combination of the characteristic absorption bands from both the cyclopentanone and the pinene moieties.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration from the cyclopentanone ring. Saturated five-membered rings like cyclopentanone typically exhibit a C=O stretch at a higher frequency (around 1740-1750 cm⁻¹) compared to six-membered or acyclic ketones due to increased ring strain. The pinene portion of the molecule contributes several other key signals, including those from the C=C double bond and various C-H bonds. The stretching vibration of the trisubstituted alkene (C=C) in the pinene ring is expected to appear around 1658 cm⁻¹.

By analyzing the complete spectrum, a detailed picture of the molecule's functional group composition can be assembled.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Intensity |

| ~3025 | C-H Stretch | =C-H (Alkene) | Medium |

| 2980 - 2850 | C-H Stretch | -CH₃, -CH₂-, -CH- (Alkyl) | Strong |

| ~1745 | C=O Stretch | Carbonyl in 5-membered ring | Strong, Sharp |

| ~1658 | C=C Stretch | Trisubstituted Alkene | Medium to Weak |

| ~1465 | C-H Bend | -CH₂- Scissoring | Medium |

| ~1375 | C-H Bend | -C(CH₃)₂ Gem-dimethyl | Medium |

| ~885 | C-H Bend | =C-H Out-of-plane | Medium |

This table is predictive, based on standard infrared group frequencies for cyclopentanones and pinenes.

Near-Infrared (NIR) Spectroscopy for Non-Destructive Quantitative Analysis and Structural Correlation

Near-Infrared (NIR) spectroscopy, which measures the overtones and combination bands of fundamental molecular vibrations in the 780 to 2500 nm range, serves as a powerful, non-destructive tool for quantitative analysis. While individual absorption bands in the NIR region are broad and heavily overlapped, chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to build robust calibration models.

For this compound, NIR spectroscopy would be particularly useful in an industrial or quality control setting. After developing a calibration model by correlating the NIR spectra of a set of samples with concentration values determined by a primary method (like GC or HPLC), the concentration of the compound in new, unknown samples can be predicted rapidly and without any sample preparation. This approach has been successfully applied to the quantification of various terpenes in complex mixtures like essential oils and agricultural products.

The process would involve:

Calibration: A set of samples with varying, known concentrations of this compound is prepared. Their NIR spectra are recorded.

Model Building: A multivariate regression model (e.g., PLS) is created that correlates the spectral data (the independent variables) with the known concentrations (the dependent variable).

Validation: The model's predictive ability is tested using an independent set of samples.

Application: The validated model is used to predict the concentration of the target compound in new samples from their NIR spectra alone.

Table 3: Application of NIR Spectroscopy in Terpene Analysis

| Application Area | Target Analytes | Chemometric Model | Key Findings | Reference |

| Medicinal Cannabis | Cannabinoids and Terpenes | PLS-R & PLS-DA | Robust models for quantification and classification were developed, demonstrating NIR as a fast alternative to chromatography. | |

| Conifer Shoots | α-pinene, β-pinene, Myrcene | PLS Regression | NIR proved accurate for predicting total terpene and α-pinene content from dried plant material. | |

| Tea Tree Oil | 15 Terpenoids | PLS Regression | Raman and NIR spectroscopy were effective for real-time quantification and quality control. |

This non-destructive and rapid technique is ideal for process monitoring and high-throughput screening.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Absolute Stereochemistry Determination in Solution

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemical properties of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum provides information about the molecule's three-dimensional structure, particularly the absolute configuration of its stereocenters.

This compound is an inherently chiral molecule due to the stereocenters present in the pinene framework. The carbonyl group (C=O) of the cyclopentanone ring acts as a chromophore that absorbs UV light in the region of 280-300 nm (an n→π* transition). While this chromophore is itself achiral, its electronic transition is perturbed by the asymmetric environment created by the adjacent chiral pinene moiety. This perturbation leads to a non-zero CD signal, a phenomenon known as the Cotton effect .

The sign (positive or negative) and magnitude of the Cotton effect are exquisitely sensitive to the spatial arrangement of the atoms around the chromophore. Therefore, the CD spectrum provides a unique fingerprint for a specific enantiomer. By applying established empirical rules (e.g., the octant rule for ketones) or, more powerfully, by comparing the experimental CD spectrum with theoretical spectra predicted by quantum-chemical calculations, the absolute stereochemistry of the molecule can be definitively determined. This is a state-of-the-art method for assigning the absolute configuration of complex natural products and synthetic molecules when crystallographic methods are not feasible. The analysis would confirm the spatial orientation of the cyclopentanone ring relative to the bicyclic pinene structure, solidifying the complete three-dimensional characterization of the molecule.

This article is for informational purposes only and does not constitute scientific advice or endorsement of any kind.

Elemental Analysis for Empirical Formula Validation and Purity Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This analytical method is pivotal for validating the empirical formula of a synthesized compound and offering a quantitative measure of its purity. For this compound, with a determined molecular formula of C₁₅H₂₂O, elemental analysis serves as a crucial checkpoint to confirm its atomic makeup.

The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic weights of its constituent elements. For this compound (C₁₅H₂₂O), the theoretical percentages of carbon (C), hydrogen (H), and oxygen (O) are derived as follows:

Carbon (C): (15 * 12.011 u) / 218.34 u * 100% = 82.48%

Hydrogen (H): (22 * 1.008 u) / 218.34 u * 100% = 10.15%

Oxygen (O): (1 * 15.999 u) / 218.34 u * 100% = 7.33%

These theoretical values establish a benchmark against which experimental results are compared. The experimental data is obtained through combustion analysis, a process where a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and other elemental oxides) are meticulously collected and weighed. The percentages of each element in the original sample are then calculated from the masses of these products.

A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the proposed empirical formula and, by extension, the molecular formula. Furthermore, the purity of the sample can be assessed through this comparison. Significant deviations between the experimental and theoretical values may indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis process. For instance, a lower-than-expected carbon percentage might suggest the presence of an inorganic impurity.

While specific experimental elemental analysis data for this compound is not widely available in publicly accessible research literature, the following interactive data table illustrates how theoretical and hypothetical experimental values would be presented and compared for the validation of this compound. The hypothetical experimental values are presented within an acceptable margin of error (typically ±0.4%) for modern elemental analysis instrumentation, demonstrating a high level of purity.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) | Difference (%) |

| Carbon (C) | 82.48 | 82.35 | -0.13 |

| Hydrogen (H) | 10.15 | 10.21 | +0.06 |

| Oxygen (O) | 7.33 | 7.44 | +0.11 |

Note: The experimental values presented in this table are hypothetical and serve for illustrative purposes to demonstrate the application of elemental analysis in compound characterization.

In a research context, the data presented in such a table would be accompanied by a detailed description of the elemental analyzer used and the specific conditions of the analysis. The close agreement between the theoretical and hypothetical experimental percentages in the table above would strongly support the successful synthesis and purification of this compound with the molecular formula C₁₅H₂₂O.

Reaction Mechanisms and Organic Transformations of 2 2 Pinen 10 Yl Cyclopentanone

Reactivity Profiles of the Cyclopentanone (B42830) Moiety in the Adduct

The cyclopentanone ring serves as a versatile hub for a variety of organic transformations, primarily centered around the electrophilic carbonyl carbon and the adjacent α-carbons.

α-Functionalization Reactions of the Ketone Carbonyl Group

The protons on the carbons alpha (α) to the carbonyl group of the cyclopentanone moiety are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile, enabling a range of α-functionalization reactions. The presence of the bulky 2-pinen-10-yl substituent is expected to exert significant steric hindrance, directing incoming electrophiles to the less hindered α-position and potentially influencing the stereochemical outcome of the reaction.

Common α-functionalization strategies applicable to this system include:

Alkylation: The enolate can be alkylated using alkyl halides.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or molecular halogens can introduce a halogen atom at the α-position.

Amination: Direct oxidative α-amination can be achieved using various nitrogen sources, often catalyzed by transition metals like iron. nih.gov This method avoids the pre-functionalization of the ketone. nih.gov More complex methods may use an α-aminoxy acid auxiliary under photoredox catalysis to achieve site-specific C-H functionalization. nih.gov

| Reaction Type | Typical Reagents | Expected Product | Key Considerations |

|---|---|---|---|

| Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkyl-2-(2-pinen-10-yl)cyclopentanone | Regioselectivity influenced by the pinene group. |

| Halogenation | N-Bromosuccinimide (NBS), Br₂ | α-Halo-2-(2-pinen-10-yl)cyclopentanone | Provides a handle for further substitution reactions. |

| Amination | FeCl₃/DDQ, Sulfonamides | α-Amino-2-(2-pinen-10-yl)cyclopentanone | Direct C-H activation and C-N bond formation. nih.gov |

Comprehensive Carbonyl Group Transformations (e.g., Reductions, Oxidations, Condensations, Nucleophilic Additions)

The carbonyl group itself is the primary site of reactivity for nucleophilic additions and redox reactions. The electron-deficient nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. doubtnut.com

Reductions: The ketone can be reduced to a secondary alcohol, 2-(2-Pinen-10-yl)cyclopentanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete deoxygenation to form 2-(2-Pinen-10-yl)cyclopentane can be accomplished through methods like the Wolff-Kishner reduction, which involves heating the corresponding hydrazone with a strong base. libretexts.org

Oxidations: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the ring. A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, which involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, forming a six-membered lactone (a cyclic ester).

Condensations: The ketone can undergo aldol (B89426) condensation reactions. mdpi.com In the presence of a base, it can react with itself or other carbonyl-containing compounds (like aldehydes) to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. mdpi.com

Nucleophilic Additions: A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and cyanide, can add to the carbonyl carbon to form tertiary alcohols or cyanohydrins, respectively.

| Transformation | Typical Reagents | Product Type |

|---|---|---|

| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | Alkane libretexts.org |

| Baeyer-Villiger Oxidation | m-CPBA, CF₃CO₃H | Lactone (cyclic ester) wikipedia.org |

| Aldol Condensation | Base or Acid, another carbonyl compound | β-Hydroxy ketone or α,β-Unsaturated ketone mdpi.com |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

Investigation of Ring Expansion and Ring Contraction Reactions of the Cyclopentanone Ring

The five-membered cyclopentanone ring can be chemically manipulated to form larger or smaller ring systems, which are valuable synthetic strategies. researchgate.net

Ring Expansion: A common method for expanding a cyclic ketone is the Tiffeneau–Demjanov rearrangement. wikipedia.orgbaranlab.org This involves converting the ketone to a cyanohydrin, reducing the nitrile to a primary amine, and then treating the resulting β-amino alcohol with nitrous acid. Diazotization of the amine leads to a carbocation rearrangement that expands the ring, which in this case would yield a substituted cyclohexanone. Another approach involves the reaction with diazomethane, which can insert a methylene (B1212753) group to form a six-membered ring. organic-chemistry.org

Ring Contraction: The Favorskii rearrangement is a well-known method for the contraction of cyclic α-halo ketones. wikipedia.org If an α-halogenated derivative of 2-(2-pinen-10-yl)cyclopentanone is treated with a strong base, it can rearrange to form a cyclopropanone (B1606653) intermediate, which then opens to yield a substituted cyclobutanecarboxylic acid derivative.

Reactivity Profiles of the Pinene Moiety in the Adduct

The pinene moiety offers two main sites for chemical transformation: the strained bicyclic ring system and the endocyclic double bond. nih.gov

Transformations Involving the Bicyclic [3.1.1]heptane Ring System

The bicyclo[3.1.1]heptane skeleton of pinene is notably strained, particularly due to the four-membered cyclobutyl ring. nih.gov This inherent strain can be exploited to drive ring-opening reactions, leading to significant structural reorganization. copernicus.orgnih.gov A classic example is the acid-catalyzed rearrangement of pinene oxide (formed by epoxidation of the double bond). The epoxide opening generates a carbocation, which triggers a rearrangement of the bicyclic skeleton to yield various products, such as campholenic aldehyde or pinocamphone, depending on the reaction conditions. nih.gov Electrophile-mediated semipinacol rearrangements can selectively cleave C-C bonds within the bicyclic system. nih.gov

Olefinic Transformations and Reactivity (e.g., Cycloadditions, Hydrogenations, Ozonolysis, Cross-Metathesis)

The endocyclic double bond is the most reactive functional group within the pinene moiety and is the target for a multitude of addition reactions. nih.gov

Cycloadditions: The double bond can participate as the 2π-electron component in cycloaddition reactions. For instance, the Diels-Alder reaction ([4+2] cycloaddition) with a suitable diene is possible, although sterically hindered. libretexts.org Photochemical [2+2] cycloadditions with other alkenes can also occur. youtube.com

Hydrogenation: The double bond can be readily reduced by catalytic hydrogenation. chemguide.co.uk Using hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni) will saturate the double bond to yield the corresponding 2-(pinan-10-yl)cyclopentanone. researchgate.netyoutube.com This process typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. khanacademy.org

Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup is a powerful transformation. nih.govresearchgate.netnih.gov This reaction breaks the bicyclic ring system and installs carbonyl or carboxylic acid functionalities, as demonstrated in the structural elucidation of α-pinene itself. youtube.com The reaction proceeds through a primary ozonide and a Criegee intermediate. nih.govresearchgate.net

Epoxidation: Reaction with a peroxy acid like m-CPBA stereospecifically forms an epoxide. nih.gov The attack occurs on the face opposite the gem-dimethyl bridge due to steric hindrance, leading to a single epoxide isomer. nih.gov

| Transformation | Typical Reagents | Product Feature | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Saturation of the C=C double bond | chemguide.co.ukresearchgate.net |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Cleavage of C=C bond to form dicarbonyl compound | nih.govyoutube.com |

| Epoxidation | m-CPBA | Formation of an epoxide ring | nih.gov |

| Diels-Alder [4+2] | Diene, heat | Formation of a new six-membered ring | libretexts.org |

Study of Carbocationic Rearrangement Reactions of the Pinene Scaffold (e.g., Wagner-Meerwein Shifts)

The pinene scaffold, a defining feature of this compound, is renowned for its susceptibility to carbocationic rearrangements, most notably the Wagner-Meerwein shift. This class of 1,2-rearrangement reactions involves the migration of an alkyl, aryl, or hydride group to an adjacent carbocation, driven by the formation of a more stable carbocationic intermediate. utripoli.edu.lyscirp.org In the context of the pinene framework, these rearrangements are often initiated by the protonation of the double bond, leading to a cascade of skeletal transformations that can result in a diverse array of isomeric products. rsc.org

Under acidic conditions, the double bond in the pinene moiety of this compound can be protonated to form a tertiary carbocation. This carbocation can then undergo a Wagner-Meerwein rearrangement, involving the migration of one of the bonds of the four-membered ring to the adjacent cationic center. This rearrangement helps to alleviate the inherent ring strain of the bicyclo[3.1.1]heptane system, a significant driving force for this transformation. The resulting rearranged carbocation can then be trapped by a nucleophile or undergo further rearrangements, leading to a variety of products with different carbon skeletons.

Table 1: Plausible Products from Acid-Catalyzed Rearrangement of the Pinene Scaffold

| Starting Material | Reagent | Intermediate Carbocation | Rearrangement Type | Plausible Product(s) |

| This compound | H⁺ (e.g., H₂SO₄) | Tertiary carbocation on pinene | Wagner-Meerwein Shift | Isomeric products with fenchane, bornane, or other rearranged bicyclic systems |

Note: The specific product distribution would be highly dependent on the reaction conditions, including the nature of the acid, solvent, and temperature.

Chemo- and Regioselective Transformations of the Differentiated Functional Groups within this compound

The presence of two distinct functional groups, the cyclopentanone carbonyl and the pinene alkene, allows for the exploration of chemo- and regioselective transformations. The differing reactivity of these groups enables chemists to target one site over the other by carefully selecting reagents and reaction conditions.

The carbonyl group of the cyclopentanone ring is susceptible to a wide range of nucleophilic additions and reductions. For instance, reduction with mild reducing agents like sodium borohydride would likely selectively reduce the ketone to the corresponding alcohol without affecting the pinene double bond. Conversely, the alkene can undergo reactions such as catalytic hydrogenation, epoxidation, or dihydroxylation. The steric hindrance around the double bond within the pinene framework would play a crucial role in the stereochemical outcome of these reactions.

Derivatization Strategies for Structural Diversification and Further Synthetic Utility

The strategic modification of this compound through derivatization opens up avenues for creating a diverse library of new compounds with potentially interesting biological activities or applications in materials science.

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can be achieved through various synthetic methodologies. The carbonyl group serves as a convenient handle for such transformations. For example, reductive amination with a primary amine and a reducing agent can install a nitrogen-containing functional group. Reaction with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of tertiary alcohols.

The synthesis of heterocyclic derivatives is another promising strategy. For instance, the reaction of the ketone with hydrazines could yield pyrazoline derivatives, while reaction with hydroxylamine (B1172632) could afford oximes. These heterocyclic scaffolds are prevalent in many biologically active compounds.

For advanced research purposes, such as studying its mode of action or developing diagnostic tools, the formation of stable adducts and conjugates is essential. The ketone functionality can be utilized to form covalent linkages with biomolecules or reporter molecules. For example, the formation of an oxime or hydrazone with a linker molecule can be used to attach a fluorescent dye or a biotin (B1667282) tag. Furthermore, the synthesis of metal complexes with this compound as a ligand could be explored for applications in catalysis or bioinorganic chemistry.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group Targeted | Reaction Type | Reagents | Potential Product Class |

| Carbonyl | Reduction | NaBH₄ | Secondary Alcohol |

| Carbonyl | Grignard Reaction | RMgX | Tertiary Alcohol |

| Carbonyl | Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine |

| Carbonyl | Wittig Reaction | Ph₃P=CHR | Alkene |

| Carbonyl | Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated ketone |

| Alkene | Catalytic Hydrogenation | H₂, Pd/C | Saturated Bicyclic System |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

Stereochemical Aspects in the Chemistry of 2 2 Pinen 10 Yl Cyclopentanone

The intricate stereochemistry of 2-(2-pinen-10-yl)cyclopentanone is a defining feature of its molecular architecture, profoundly influencing its chemical and physical properties. This complexity arises from the fusion of two distinct chiral entities: the bicyclic pinene skeleton and the substituted cyclopentanone (B42830) ring. The stereochemical outcome of the molecule is therefore a direct consequence of the inherent chirality of the starting materials and the stereocontrol exerted during the synthetic process that links these two fragments.

Computational and Theoretical Investigations of 2 2 Pinen 10 Yl Cyclopentanone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(2-Pinen-10-yl)cyclopentanone, which features a chiral pinene moiety fused to a flexible cyclopentanone (B42830) ring, these methods can predict its three-dimensional structure, electron distribution, and spectroscopic characteristics. ucdavis.edu

Density Functional Theory (DFT) Studies for Ground State Properties and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for a molecule of this size. rsc.org DFT calculations would be employed to determine the ground state geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield crucial energetic data, such as the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Property | Illustrative Value |

| Total Electronic Energy (Hartree) | -735.12345 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | 0.89 |

| HOMO-LUMO Gap (eV) | 7.34 |

| Dipole Moment (Debye) | 2.78 |

Note: These values are hypothetical and serve as representative examples based on typical DFT calculations for similar organic molecules.

High-Level Ab Initio Methods for Benchmarking and Accurate Electronic Structure Determination

To validate the results obtained from DFT, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be utilized. While computationally more demanding, these methods provide more accurate electronic energies and can serve as a benchmark for the chosen DFT functional. This is particularly important for molecules with complex electronic structures or where electron correlation effects are significant. A comparative analysis between DFT and high-level ab initio results would ensure the reliability of the computational model for subsequent, more complex investigations.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. For this compound, this would involve studying its formation and subsequent transformations. rsc.org

Transition State Analysis for Key Synthetic Steps and Organic Transformations

The synthesis of this compound likely involves several key steps, such as carbon-carbon bond formation. ontosight.ai By modeling these reaction steps, computational chemists can identify the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The geometry and energetic barrier of the transition state are critical for understanding the reaction's feasibility and kinetics. For instance, in a potential aldol (B89426) condensation step, transition state analysis could reveal the stereochemical outcome of the reaction.

Table 2: Hypothetical Transition State Analysis for a Key Synthetic Step

| Reaction Step | Transition State Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| C-C Bond Formation | 22.5 | Cα-Cβ: 2.15, O-H: 1.85 |

Note: This data is illustrative and represents a plausible energetic barrier and key bond distances for a carbon-carbon bond-forming reaction leading to a cyclopentanone derivative.

Conformational Landscape Analysis and Isomer Stability Prediction

The presence of a flexible cyclopentanone ring and the chiral pinene unit suggests that this compound can exist in multiple conformations and as different stereoisomers. Understanding the relative stabilities of these isomers is crucial as the biological activity can be highly dependent on the specific three-dimensional arrangement of the molecule.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers. The relative energies of these conformers can then be calculated to determine their population at a given temperature. This analysis would reveal the most stable three-dimensional structure of this compound and provide insights into its dynamic behavior in solution.

Table 3: Predicted Relative Stabilities of Conformational Isomers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 0.00 | 75.3 |

| 2 | 0.85 | 18.2 |

| 3 | 1.50 | 6.5 |

Note: The data presented is a hypothetical representation of a conformational analysis, illustrating how different spatial arrangements would have varying stabilities and populations.

Prediction of Spectroscopic Properties and Validation against Experimental Data

Computational spectroscopy plays a pivotal role in the analysis of molecular structures. By simulating spectra from first principles, researchers can assign experimental signals to specific atomic and molecular motions, confirm proposed structures, and understand how a molecule's environment influences its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, complex molecules can produce crowded spectra that are difficult to interpret. Computational prediction of NMR chemical shifts, typically using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, has become a reliable tool for assigning resonances and confirming molecular structures. nih.govrsc.org The process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govacs.org These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, with its multiple stereocenters, several diastereomers are possible. Each diastereomer will have a unique 3D structure and, consequently, a distinct predicted NMR spectrum. By comparing the calculated ¹H and ¹³C chemical shifts for each possible isomer with the experimental spectrum, the correct relative stereochemistry can be determined with a high degree of confidence. chemrxiv.org

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts

Due to the absence of published computational studies for this specific compound, the following table is for illustrative purposes only. It demonstrates how predicted data would be compared against experimental values for structural validation.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C=O (Cyclopentanone) | 220.5 | 219.8 | +0.7 |

| Cα (CH-Pinene) | 48.2 | 47.9 | +0.3 |

| Cβ (CH₂) | 35.1 | 35.5 | -0.4 |

| C (Pinene Bridgehead) | 58.9 | 58.5 | +0.4 |

| C (Pinene C=C) | 145.3 | 144.9 | +0.4 |

| CH (Pinene C=C) | 118.7 | 119.1 | -0.4 |

| C(CH₃)₂ | 39.6 | 39.4 | +0.2 |

| CH₃ (gem-dimethyl) | 26.8 | 27.1 | -0.3 |

| CH₃ (gem-dimethyl) | 21.5 | 21.3 | +0.2 |

This interactive table illustrates a hypothetical comparison. Sorting by deviation can quickly highlight the largest discrepancies between theory and experiment.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. While experimental spectra provide a molecular fingerprint, assigning each peak to a specific vibrational mode (e.g., stretching, bending, twisting) can be challenging.

Theoretical frequency calculations, most commonly performed using DFT, compute the harmonic vibrational modes of a molecule. researchgate.netcdnsciencepub.com These calculations generate a set of frequencies and their corresponding IR intensities and Raman activities, which can be directly compared to experimental spectra. This comparison allows for the confident assignment of spectral bands. researchgate.net For this compound, calculations would be crucial for distinguishing the C=O stretch of the cyclopentanone ring from the C=C stretch of the pinene moiety and for assigning the complex fingerprint region, which is rich with C-H bending and skeletal modes.

Illustrative Data Table: Calculated Vibrational Frequencies and Assignments

The following is an illustrative table of predicted vibrational data, as specific published calculations for this molecule are not available. A scaling factor is often applied to calculated frequencies to better match experimental results.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| 1765 | 1712 | High | Low | C=O Stretch (Cyclopentanone) |

| 1688 | 1637 | Medium | High | C=C Stretch (Pinene) |

| 3045 | 2954 | Medium | High | C-H Stretch (sp²) |

| 2990 | 2890 | High | High | C-H Stretch (sp³) |

| 1470 | 1426 | Medium | Medium | CH₂ Scissoring |

| 1385 | 1343 | High | Medium | CH₃ Symmetric Bend (gem-dimethyl) |

| 950 | 922 | Low | Low | Ring Deformation (Pinene) |

This interactive table demonstrates how calculated frequencies are correlated with specific molecular motions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, often from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For chiral molecules, Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provides critical information about the molecule's absolute stereochemistry. nih.govnih.gov

Time-dependent DFT (TD-DFT) is the workhorse method for predicting electronic excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to UV-Vis intensity), and rotational strengths (related to CD intensity). chemrxiv.org For this compound, which contains both a carbonyl (n→π* transition) and an alkene (π→π* transition) chromophore within a chiral framework, TD-DFT calculations are essential. capes.gov.br They can predict the sign and magnitude of the CD signals (Cotton effects), which can then be compared to experimental spectra to unequivocally determine the absolute configuration of the molecule. mdpi.com

Illustrative Data Table: Predicted Electronic Transitions

This table is a hypothetical representation of TD-DFT results for one enantiomer of this compound, as specific data is not publicly available.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Rotational Strength (R) | Primary Orbital Contribution |

| 1 | 305 | 0.002 | +5.8 | n → π* (C=O) |

| 2 | 235 | 0.150 | -12.3 | π → π* (C=C) |

| 3 | 208 | 0.085 | +8.1 | σ → π |

| 4 | 195 | 0.210 | -15.6 | π → π (C=O) |

This interactive table shows the key parameters obtained from a TD-DFT calculation used to simulate UV-Vis and CD spectra.

Molecular Dynamics Simulations for Investigating Dynamic Molecular Behavior and Intermolecular Interactions

While spectroscopic calculations often focus on a static, minimum-energy structure, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nsf.gov This technique allows researchers to explore the conformational landscape, flexibility, and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or interacting with a biological receptor.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the puckering of the cyclopentanone ring and the rotational freedom around the single bond connecting the two ring systems. This provides a more realistic, Boltzmann-averaged view of the molecule's structure.

Study Solvent Effects: Simulate the molecule in an explicit solvent (e.g., water or chloroform) to understand how solvent molecules arrange themselves around the solute and influence its conformation and properties.

Investigate Intermolecular Interactions: If the compound has a biological target, MD simulations can model its binding within a receptor pocket. nsf.gov This can reveal key hydrogen bonds, hydrophobic interactions, and other forces responsible for chiral recognition and binding affinity, guiding the design of more potent analogues.

The simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box, and running the simulation for a sufficient time (nanoseconds to microseconds) to observe the motions of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.